molecular formula C11H9BO4 B1592723 4-Carboxynaphthalene-1-boronic acid CAS No. 332398-57-9

4-Carboxynaphthalene-1-boronic acid

Cat. No. B1592723
M. Wt: 216 g/mol
InChI Key: SRYYKYNBMCQCAB-UHFFFAOYSA-N
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Description

4-Carboxynaphthalene-1-boronic acid (4-CNPA) is a boronic acid derivative of naphthalene and is widely used in organic synthesis, medicinal chemistry and materials science. It is a versatile building block for a variety of synthetic applications, including the synthesis of complex molecules, drug delivery systems, and the preparation of polymers materials. 4-CNPA is also used as a catalyst in a range of chemical reactions, including the synthesis of polymers materials, the preparation of drug delivery systems, and the synthesis of complex molecules.

Scientific Research Applications

Decarboxylative Borylation

Decarboxylative borylation is a chemical process where carboxylic acid groups are replaced with boronic acids and esters. This process, catalyzed by nickel, enables the conversion of widely available carboxylic acids into versatile boronic esters, facilitating the synthesis of complex molecules for potential use in treating inflammatory lung diseases through the inhibition of human neutrophil elastase. This method provides practical access to complex boronic acids that were previously challenging to prepare, opening new possibilities in retrosynthetic analysis and the discovery of boron-containing therapeutics (Li et al., 2017).

Photoinduced Borylation

Photoinduced decarboxylative borylation of carboxylic acids, facilitated by visible light without the need for metal catalysts, represents a significant advance. Activating the acids with phthalimide substituents allows for their reaction with diboron reagents, demonstrating a broad utility and functional group tolerance. This method simplifies the introduction of boronate esters into a wide variety of compounds, showcasing the potential for creating versatile boronic esters with ease and efficiency (Fawcett et al., 2017).

Boronic Acid in Alkaline Solution

Research into the reactivity of boronic acids in alkaline solutions has provided kinetic evidence that boronic acids are reactive towards diol moieties even in such conditions. This insight corrects common misunderstandings in boron chemistry and suggests new avenues for effective boronic acid sensor design for carbohydrates (Iwatsuki et al., 2007).

Synthesis and Nonlinear Optical Properties

Boron(III) subphthalocyanines with various substituents have been synthesized, highlighting the role of boronic acid derivatives in the development of materials with significant optical, photophysical, and electrochemical properties. These materials find applications in organic electronics and photonics due to their enhanced quadratic and cubic hyperpolarizabilities, and electrochemical properties, underscoring the utility of boronic acid derivatives in advanced material science (Rey et al., 1998).

Boronic Acid Polymers

The incorporation of boron subphthalocyanines (BsubPcs) into polymers has introduced novel optoelectronic and physical properties, justifying their use in various organic electronic devices. This development marks a significant step in combining boronic acid chemistry with polymer science to create materials with enhanced functionalities (Lessard & Bender, 2013).

properties

IUPAC Name

4-borononaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYYKYNBMCQCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627689
Record name 4-Borononaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxynaphthalene-1-boronic acid

CAS RN

332398-57-9
Record name 4-Borononaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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